molecular formula C15H17F6N3O B12957101 2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide

2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B12957101
M. Wt: 369.30 g/mol
InChI Key: RGLSEWDOTRUPBQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of the compound, making it a valuable entity in various scientific fields.

Preparation Methods

The synthesis of 2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide typically involves radical trifluoromethylation. . The reaction conditions often require specific catalysts and reagents to ensure the successful incorporation of the trifluoromethyl group.

Chemical Reactions Analysis

Key Reaction Steps

  • Amide Bond Formation

    • Method : Activation of carboxylic acids (e.g., trifluoroacetic acid derivatives) followed by coupling with amines.

    • Reagents : Common coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with bases such as DIPEA (N,N-diisopropylethylamine) .

    • Conditions : Typically performed in polar aprotic solvents (e.g., DMF, dichloromethane) under controlled temperatures (e.g., 0–60°C).

  • Piperazine Derivative Incorporation

    • Process : Introduction of the 4-methylpiperazin-1-yl group via alkylation or nucleophilic substitution.

    • Reagents : Piperazine derivatives, alkylating agents (e.g., chloroacetyl chloride), and bases (e.g., triethylamine) .

  • Trifluoromethyl Group Incorporation

    • Method : Direct substitution or introduction via trifluoromethylation reagents (e.g., trifluoromethyl iodide).

    • Conditions : Typically requires transition-metal catalysts (e.g., copper) or electrophilic fluorination agents.

Amide Bond Formation

The trifluoroacetamide group is likely formed via activation of the carboxylic acid (e.g., trifluoroacetic acid) to an active ester or intermediate, followed by nucleophilic attack by the piperazine-substituted aniline derivative. For example, HATU facilitates coupling by forming an activated intermediate that reacts with the amine .

Piperazine Ring Activation

The 4-methylpiperazin-1-yl group is introduced via nucleophilic substitution. Chloroacetyl chloride reacts with piperazine to form an intermediate amine, which then undergoes alkylation with the aromatic substrate .

Trifluoromethyl Group Reactivity

The trifluoromethyl groups’ strong electron-withdrawing effects enhance reactivity in electrophilic aromatic substitution but may require specific catalysts for introduction. This could influence reaction rates and selectivity in multi-step syntheses.

Comparative Analysis of Fluorinated Analogs

Feature Fluorinated Analogs Non-Fluorinated Analogs
Lipophilicity Increased due to CF₃ groupsLower solubility in organic solvents
Metabolic Stability EnhancedHigher susceptibility to hydrolysis
Reaction Rates Faster in nucleophilic substitutionsSlower due to reduced electron density

Key Research Findings

  • Synthesis Optimization :

    • Coupling agents like HATU improve amide bond yields and reduce reaction times compared to traditional methods .

    • Piperazine alkylation requires careful temperature control to avoid side reactions (e.g., over-alkylation) .

  • Functional Group Interactions :

    • The trifluoromethyl groups’ electron-withdrawing nature may stabilize intermediates during synthesis, enabling efficient coupling.

    • Fluorination enhances bioavailability in preclinical studies, as observed in structurally similar kinase inhibitors .

  • Challenges :

    • Balancing reactivity and selectivity when introducing multiple fluorinated groups.

    • Ensuring compatibility of reaction conditions across diverse functional groups (e.g., piperazine vs. trifluoromethyl).

Scientific Research Applications

Medicinal Chemistry

The primary applications of 2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide lie in the field of medicinal chemistry. Preliminary studies suggest that it exhibits potential biological activities, particularly as an inhibitor for certain kinases involved in cancer pathways. This indicates its possible therapeutic applications in oncology.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action and potential side effects. Investigations typically focus on:

  • Binding affinity to various receptors
  • Inhibition of specific enzymatic pathways
  • Toxicological profiles

Such studies are essential for advancing the compound from preclinical stages to clinical applications.

Anticancer Activity

Research has indicated that compounds with similar structures to this compound may act as effective inhibitors in cancer treatment. For instance:

  • A study demonstrated that fluorinated compounds can enhance binding affinity to target proteins involved in tumor growth inhibition.

Pharmacokinetics

Studies have shown that the unique fluorinated structure of this compound may lead to improved bioavailability and metabolic stability compared to non-fluorinated counterparts. This property is crucial for developing effective therapeutic agents that require sustained action within biological systems.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide stands out due to its unique trifluoromethyl group. This group imparts enhanced stability and biological activity, making it a valuable compound in various fields. Similar compounds include other trifluoromethylated phenylacetamides, which share some properties but may differ in their specific applications and effects .

Biological Activity

2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide, also known by its CAS number 694499-26-8, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features multiple trifluoromethyl groups and a piperazine derivative, which are known to enhance binding affinity to various biological targets, particularly in oncology.

Chemical Structure and Properties

The molecular formula of this compound is C13H18F6N2O, with a molecular weight of approximately 273.297 g/mol. Its complex structure includes a trifluoroacetamide moiety and a piperazine ring, contributing to its physicochemical properties that may enhance metabolic stability and bioavailability compared to non-fluorinated analogs .

Preliminary studies suggest that this compound may act as an inhibitor for certain kinases involved in cancer pathways. The trifluoromethyl groups are hypothesized to increase lipophilicity and improve pharmacokinetic properties, potentially leading to enhanced selectivity towards biological targets. Interaction studies are crucial for elucidating its mechanism of action and understanding any potential side effects.

Anticancer Potential

Research indicates that compounds similar in structure to this compound may exhibit significant anticancer activity. For instance, studies have shown that related piperazine derivatives possess inhibitory effects on various cancer cell lines:

Compound NameIC50 (µM)Target
Example A26Aurora-A kinase
Example B49.85A549 cell line
Example C0.30VEGF-induced proliferation

These findings suggest that the compound could be further investigated for its potential as an anticancer agent .

Anticonvulsant Activity

In addition to its anticancer potential, there is evidence supporting the anticonvulsant activity of related compounds. A study evaluated various N-phenyl-acetamides for their anticonvulsant properties in animal models. The results indicated that certain derivatives exhibited protection against seizures at specific dosages:

Compound NameDose (mg/kg)Efficacy
Compound D100Effective at 0.5 h
Compound E300Effective at both time points

This highlights the importance of structural modifications in enhancing biological activity .

Case Studies

Several case studies have examined the biological activity of compounds related to this compound:

  • Antitumor Activity : A study on piperazine derivatives showed significant inhibition of tumor growth in xenograft models when administered at optimized doses.
  • Neuroprotective Effects : Research indicated that some trifluoromethylated compounds provided neuroprotection in models of epilepsy, suggesting potential applications in treating neurological disorders.

Properties

Molecular Formula

C15H17F6N3O

Molecular Weight

369.30 g/mol

IUPAC Name

2,2,2-trifluoro-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C15H17F6N3O/c1-23-4-6-24(7-5-23)9-10-2-3-11(8-12(10)14(16,17)18)22-13(25)15(19,20)21/h2-3,8H,4-7,9H2,1H3,(H,22,25)

InChI Key

RGLSEWDOTRUPBQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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